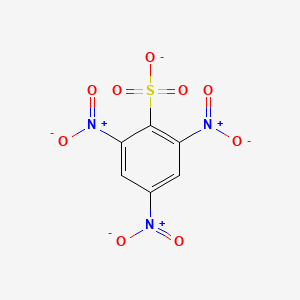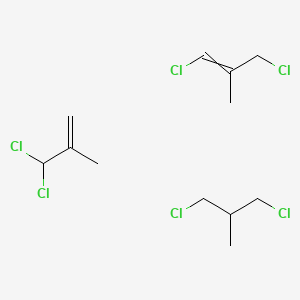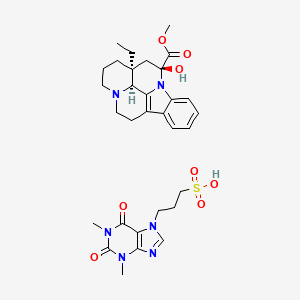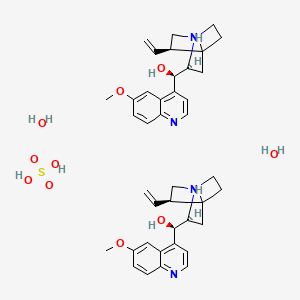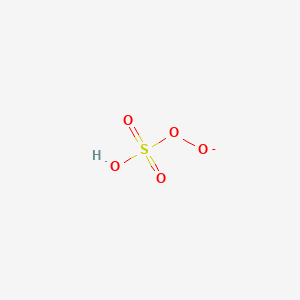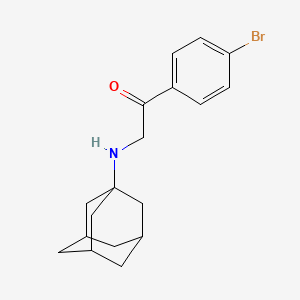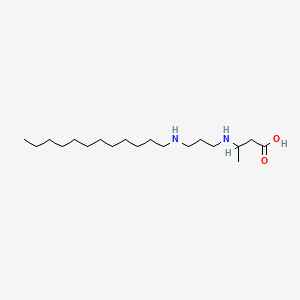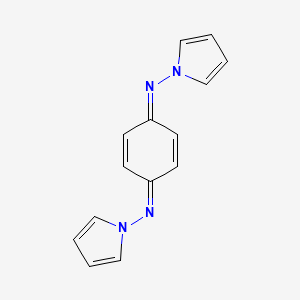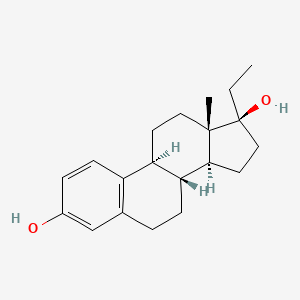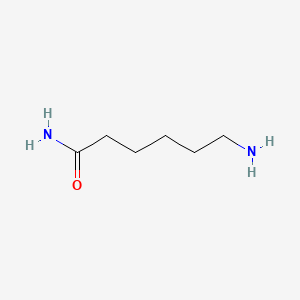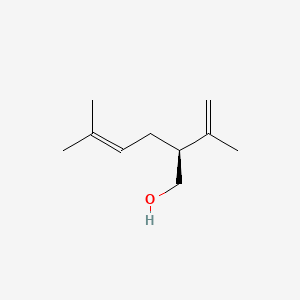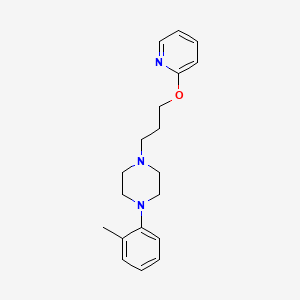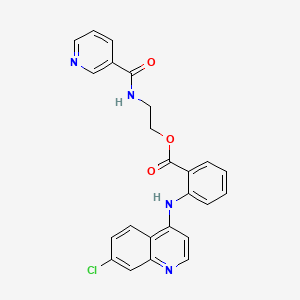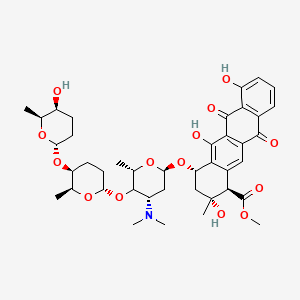
Auramycin G
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Auramycin G is a natural product found in Streptomyces galilaeus with data available.
Applications De Recherche Scientifique
Antibiotic Properties and Analogues
Auramycin G, along with its analogues, is part of the anthracycline antibiotics discovered from Streptomyces galilaeus. These compounds, including auramycins C, D, E, F, and G, show activities against Gram-positive bacteria and P388 leukemia. Auramycin G specifically has a sugar moiety at the C-7 position of the aglycone, contributing to its antibiotic properties (Hoshino, Tazoe, Nomura, & Fujiwara, 1982).
Structural Characterization
The structures of auramycins, including auramycin G, were determined, highlighting their nature as anthracycline glycosides with new aglycones named auramycinone and sulfurmycinone. This characterization is crucial for understanding their mechanism of action and potential therapeutic applications (Fujiwara, Hoshino, Tazoe, & Fujiwara, 1982).
Potential in Enhancing Antibiotic Sensitivity
Although not directly involving auramycin G, a study on neomycin sulfate-resistant Aeromonas hydrophila revealed the use of metabolomics to identify key metabolic biomarkers correlated with antibiotic resistance. This approach could potentially be applied to studying the mechanisms of auramycin G and enhancing its efficacy against resistant bacterial strains (Zhao, Chen, Jin, Li, Zhang, & Kong, 2018).
Impact on Cancer Cell Killing
While not specifically about auramycin G, research on auranofin, another antibiotic, showed its potential in treating bacterial infections and enhancing cancer cell killing via metabolic oxidative stress. This suggests a possible avenue for researching similar applications for auramycin G and its analogues (Scarbrough, 2012).
Propriétés
Numéro CAS |
83753-73-5 |
|---|---|
Nom du produit |
Auramycin G |
Formule moléculaire |
C41H53NO14 |
Poids moléculaire |
783.9 g/mol |
Nom IUPAC |
methyl (1R,2R,4S)-4-[(2R,4S,6S)-4-(dimethylamino)-5-[(2S,5S,6S)-5-[(2S,5S,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-2,5,7-trihydroxy-2-methyl-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate |
InChI |
InChI=1S/C41H53NO14/c1-18-25(43)11-13-29(51-18)54-27-12-14-30(52-19(27)2)56-39-20(3)53-31(16-24(39)42(5)6)55-28-17-41(4,49)35(40(48)50-7)22-15-23-34(38(47)33(22)28)37(46)32-21(36(23)45)9-8-10-26(32)44/h8-10,15,18-20,24-25,27-31,35,39,43-44,47,49H,11-14,16-17H2,1-7H3/t18-,19-,20-,24-,25-,27-,28-,29-,30-,31-,35-,39?,41+/m0/s1 |
Clé InChI |
BZIVYVVGTVHFSZ-OAFXGJGYSA-N |
SMILES isomérique |
C[C@H]1[C@H](CC[C@@H](O1)O[C@H]2CC[C@@H](O[C@H]2C)OC3[C@@H](O[C@H](C[C@@H]3N(C)C)O[C@H]4C[C@@]([C@@H](C5=CC6=C(C(=C45)O)C(=O)C7=C(C6=O)C=CC=C7O)C(=O)OC)(C)O)C)O |
SMILES |
CC1C(CCC(O1)OC2CCC(OC2C)OC3C(OC(CC3N(C)C)OC4CC(C(C5=CC6=C(C(=C45)O)C(=O)C7=C(C6=O)C=CC=C7O)C(=O)OC)(C)O)C)O |
SMILES canonique |
CC1C(CCC(O1)OC2CCC(OC2C)OC3C(OC(CC3N(C)C)OC4CC(C(C5=CC6=C(C(=C45)O)C(=O)C7=C(C6=O)C=CC=C7O)C(=O)OC)(C)O)C)O |
Synonymes |
auramycin G |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![18-Hydroxy-34-(1-hydroxyethyl)-28-(2-hydroxypropyl)-23,31-dimethyl-12-thia-10,16,22,25,27,30,33,36-octazapentacyclo[12.11.11.03,11.04,9.016,20]hexatriaconta-3(11),4,6,8-tetraene-15,21,24,26,29,32,35-heptone](/img/structure/B1206387.png)
